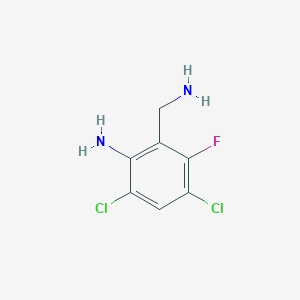

2-Amino-3,5-dichloro-6-fluorobenzylamine

Description

Overview of Benzylamine (B48309) Scaffolds in Synthetic Chemistry

The benzylamine scaffold, characterized by a benzyl group attached to a nitrogen atom, is a fundamental structural motif in organic chemistry. sinocurechem.com Its versatility makes it a crucial building block in a wide array of synthetic applications. In the pharmaceutical industry, benzylamine derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs), exhibiting properties such as antifungal, antibacterial, and antiviral activities. sinocurechem.com They serve as precursors for drugs like antihypertensives and antidepressants. sinocurechem.com Beyond pharmaceuticals, these scaffolds are used in agriculture for producing pesticides, herbicides, and fungicides. sinocurechem.com In material science, benzylamine acts as a curing agent for epoxy resins and is used to modify polymers to enhance their properties. sinocurechem.com The reactivity of the amine group allows it to function as a nucleophile in various substitution and acylation reactions, and it is also key in preparing Schiff bases, which are important intermediates for heterocyclic compounds. sinocurechem.com

The significance of the benzylamine scaffold is also evident in its role as a common structural element in many natural products and pharmaceuticals, driving continuous efforts to develop efficient synthetic methods for its derivatives. researchgate.net Modern research focuses on sustainable chemistry approaches, including bio-based synthesis methods, to produce benzylamine and its derivatives. sinocurechem.com

Significance of Halogenation in Aromatic Amine Reactivity and Molecular Design

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in organic synthesis for modifying the chemical and physical properties of aromatic compounds like benzylamines. britannica.comstudymind.co.uk This electrophilic aromatic substitution reaction typically requires a catalyst to activate the halogen, making it sufficiently electrophilic to react with the aromatic ring. libretexts.orgwikipedia.org The introduction of halogens onto an aromatic ring significantly alters the molecule's electronic properties. Halogens are electron-withdrawing groups, which can influence the reactivity of the aromatic ring and the basicity of the amine group.

This modification is crucial in molecular design for several reasons:

Modulating Reactivity: Halogen substituents can deactivate the aromatic ring towards further electrophilic substitution or direct incoming groups to specific positions.

Enhancing Bioactivity: In medicinal chemistry, halogenation is a common strategy to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. beilstein-journals.orgbeilstein-journals.org Fluorine, in particular, is often introduced to enhance these pharmacokinetic and pharmacodynamic properties. researchgate.net

Creating Synthetic Handles: Halogen atoms serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the construction of more complex molecules. researchgate.net

The regioselectivity of halogenation can be controlled by the reaction conditions and the existing substituents on the aromatic ring, allowing for precise molecular engineering. researchgate.net

Contextualizing 2-Amino-3,5-dichloro-6-fluorobenzylamine within Polyhalogenated Arylmethylamines

This compound belongs to the class of polyhalogenated arylmethylamines. This class of compounds features a benzylamine core with multiple halogen atoms substituted on the aromatic ring. The specific substitution pattern of two chlorine atoms and one fluorine atom in this compound is expected to impart a unique combination of steric and electronic properties.

The presence of multiple halogens can have a synergistic effect on the molecule's properties. The combination of different halogens (in this case, chlorine and fluorine) allows for fine-tuning of lipophilicity, acidity/basicity, and metabolic stability. Polyhalogenated aromatic compounds are of significant interest in medicinal and agricultural chemistry due to their often-enhanced biological activities. The strategic placement of these halogens can lead to compounds with improved efficacy and selectivity for their intended biological targets. Therefore, this compound serves as a valuable, highly functionalized building block for the synthesis of novel compounds with potentially interesting biological profiles.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-4,6-dichloro-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2FN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,2,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLCLGQEXZIMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)CN)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Amino 3,5 Dichloro 6 Fluorobenzylamine

Established Precursor Chemistry and Synthetic Pathways

A common and logical approach to synthesizing 2-Amino-3,5-dichloro-6-fluorobenzylamine involves starting with a commercially available or readily accessible halogenated benzonitrile or benzoic acid derivative. These precursors already contain the core aromatic ring with some of the required halogen substituents, providing a solid foundation for the subsequent functional group interconversions.

A representative synthetic pathway could commence with a trifunctionalized benzene (B151609) ring, such as 2,4-dichloro-1-fluoro-5-nitrobenzene. The synthesis would proceed through a series of steps to introduce the remaining amino and aminomethyl groups. For instance, the nitrile group can be introduced via a nucleophilic aromatic substitution reaction, followed by reduction to the benzylamine (B48309). The nitro group can then be reduced to the primary amine. The sequence of these reduction steps is crucial to avoid unwanted side reactions.

Table 1: Illustrative Synthetic Route from a Halogenated Benzoic Acid Derivative

| Step | Starting Material | Reagent(s) | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | 2,6-Dichloro-3-fluorobenzoic acid | HNO₃, H₂SO₄ | 2,6-Dichloro-3-fluoro-5-nitrobenzoic acid | Nitration |

| 2 | 2,6-Dichloro-3-fluoro-5-nitrobenzoic acid | SOCl₂, then NH₃ | 2,6-Dichloro-3-fluoro-5-nitrobenzamide | Amidation |

| 3 | 2,6-Dichloro-3-fluoro-5-nitrobenzamide | Dehydrating Agent (e.g., P₂O₅) | 2,6-Dichloro-3-fluoro-5-nitrobenzonitrile | Dehydration |

| 4 | 2,6-Dichloro-3-fluoro-5-nitrobenzonitrile | Reducing Agent (e.g., LiAlH₄) | 3,5-Dichloro-6-fluoro-2-nitrobenzylamine | Nitrile Reduction |

| 5 | 3,5-Dichloro-6-fluoro-2-nitrobenzylamine | Reducing Agent (e.g., Fe, HCl) | This compound | Nitro Reduction |

This table presents a hypothetical sequence for illustrative purposes.

Reductive amination is a highly versatile and widely used method for the synthesis of amines. organic-chemistry.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia or a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com This methodology can be adapted for the synthesis of the target compound, typically starting from a suitable halogenated aromatic aldehyde.

For example, a synthesis could begin with 3,5-dichloro-6-fluoro-2-nitrobenzaldehyde. This aldehyde can undergo reductive amination with ammonia in the presence of a reducing agent to form the benzylamine moiety. Subsequent reduction of the nitro group would then yield the final product. The choice of reducing agent is critical to ensure that the aldehyde is not prematurely reduced before imine formation and that other functional groups, such as the halogens, remain intact. nih.gov

Table 2: Reductive Amination Pathway

| Step | Starting Material | Reagent(s) | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | 3,5-Dichloro-6-fluoro-2-nitrobenzaldehyde | NH₃, Reducing Agent (e.g., NaBH₃CN) | 3,5-Dichloro-6-fluoro-2-nitrobenzylamine | Reductive Amination |

| 2 | 3,5-Dichloro-6-fluoro-2-nitrobenzylamine | H₂, Pd/C or Fe/HCl | This compound | Nitro Group Reduction |

This table presents a hypothetical sequence for illustrative purposes.

The assembly of the polysubstituted aromatic ring can be approached in two primary ways: sequentially or convergently.

Sequential Synthesis: This approach involves the stepwise introduction of substituents onto a simpler aromatic precursor. For example, one might start with aniline (B41778), perform a series of halogenation reactions to install the chlorine and fluorine atoms, followed by functionalization to introduce the benzylamine group. The key challenge in sequential synthesis is controlling the regioselectivity of each step, as the directing effects of the existing substituents must be carefully considered.

The choice between these strategies depends on the availability of starting materials, the desired purity of the final product, and the scalability of the reactions.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Amino 3,5 Dichloro 6 Fluorobenzylamine and Its Derivatized Forms

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of 2-Amino-3,5-dichloro-6-fluorobenzylamine is predicted to be relatively simple, reflecting the limited number of protons in distinct chemical environments. The key resonances would correspond to the single aromatic proton, the benzylic methylene (B1212753) (CH₂) protons, and the amine (NH₂) protons.

Aromatic Proton (H-4): This lone proton on the aromatic ring is flanked by two chlorine atoms. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing halogen substituents. Based on data from analogous compounds like 3,5-dichloroaniline, where aromatic protons appear around 6.5-6.7 ppm chemicalbook.com, the signal for H-4 is expected in a similar region, likely as a singlet or a narrow triplet due to small couplings to the fluorine and nitrogen nuclei.

Benzylic Protons (CH₂): The two protons of the benzylamine (B48309) CH₂ group are adjacent to the aromatic ring and the amino group. In unsubstituted benzylamine, this signal typically appears around 3.8 ppm chemicalbook.com. The electronic effects of the ring substituents would shift this signal. This resonance is expected to appear as a singlet, though it could be split into a doublet by coupling with the ortho-fluorine atom (⁴JHF).

Amine Protons (NH₂): The two protons of the primary amino group (C-2) typically produce a broad singlet. The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature but is often observed in the range of 3.5-5.0 ppm for aromatic amines. This signal would disappear upon the addition of D₂O due to proton exchange.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic H-4 | ~6.5 - 6.8 | Singlet (s) or narrow triplet (t) | Position influenced by all ring substituents. |

| Benzylic CH₂ | ~3.8 - 4.2 | Singlet (s) or Doublet (d) | May exhibit coupling to ¹⁹F. |

| Amine NH₂ | ~3.5 - 5.0 | Broad Singlet (br s) | Chemical shift is variable; D₂O exchangeable. |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom, revealing the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents. For this compound, seven distinct signals are anticipated.

Aromatic Carbons: The shifts of the six aromatic carbons are determined by the combined effects of the amino, chloro, and fluoro groups.

C-F (C-6): The carbon directly bonded to fluorine will exhibit a large chemical shift, typically in the range of 150-165 ppm, and will appear as a large doublet due to one-bond carbon-fluorine coupling (¹JCF).

C-NH₂ (C-2): The carbon attached to the amino group is shielded and expected to appear around 140-150 ppm.

C-Cl (C-3, C-5): Carbons bonded to chlorine are deshielded. In 3,5-dichloroaniline, these carbons appear at approximately 135 ppm chemicalbook.com. A similar shift is expected here.

C-CH₂ (C-1): The carbon bearing the benzylamine group will be influenced by the adjacent amino and fluoro groups.

C-H (C-4): This carbon's shift will be influenced by the flanking chlorine atoms.

Benzylic Carbon (CH₂): The benzylic carbon signal is expected in the range of 40-50 ppm, a typical region for such carbons in substituted benzylamines researchgate.netchemicalbook.com. This signal may also show coupling to the fluorine atom (³JCF).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | Notes |

|---|---|---|---|

| Benzylic CH₂ | ~40 - 50 | Small ³JCF possible |

|

| Aromatic C-4 | ~115 - 125 | ³JCF expected |

Carbon bearing the only aromatic proton. |

| Aromatic C-1 | ~120 - 130 | ²JCF expected |

Carbon attached to the CH₂NH₂ group. |

| Aromatic C-3, C-5 | ~135 | ⁴JCF and ²JCF possible |

Carbons attached to chlorine atoms. |

| Aromatic C-2 | ~140 - 150 | ³JCF expected |

Carbon attached to the NH₂ group. |

| Aromatic C-6 | ~150 - 165 | Large ¹JCF (~240-260 Hz) |

Carbon attached to the fluorine atom. |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus wikipedia.org. The spectrum for this compound would show a single resonance for the fluorine atom on the aromatic ring.

The chemical shift of the fluorine atom is highly dependent on the electronic nature of the other substituents on the ring nih.govalfa-chemistry.com. The presence of the electron-donating amino group and electron-withdrawing chloro groups will influence its precise location. The signal would likely appear as a doublet of doublets or a more complex multiplet due to coupling with the aromatic proton (H-4) and potentially the benzylic (CH₂) protons.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift Range (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic C-F | -110 to -140 | Multiplet (m) | Referenced to CFCl₃. Exact shift depends on the balance of electronic effects. |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, it would primarily be used to confirm the absence of coupling for the isolated aromatic proton H-4 to other protons, unless long-range couplings are resolved.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the aromatic H-4 signal to its corresponding C-4 signal and the benzylic CH₂ proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular structure. Key expected correlations would include:

From the benzylic CH₂ protons to the aromatic carbons C-1, C-2, and C-6.

From the aromatic proton H-4 to the adjacent carbons C-3 and C-5, as well as to C-2.

From the amine NH₂ protons to C-1, C-2, and C-3.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the molecule.

The IR and Raman spectra of this compound would be dominated by vibrations from the amine, the substituted aromatic ring, and the halogen-carbon bonds.

N-H Vibrations: The primary amine group gives rise to two distinct N-H stretching bands in the IR spectrum, typically between 3300 and 3500 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch ias.ac.in. An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond produces a very strong and characteristic absorption in the IR spectrum, generally found in the 1000-1360 cm⁻¹ range wikipedia.org. Its exact position is sensitive to the surrounding molecular structure.

C-Cl Stretching: The carbon-chlorine stretching vibrations occur at lower frequencies, typically in the 600-800 cm⁻¹ region. For 3,5-dichloroaniline, C-Cl stretching frequencies have been assigned in this range ias.ac.in.

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1350 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch (asymmetric) | Primary Amine | ~3450 - 3500 | Two distinct bands for N-H stretching. |

| N-H Stretch (symmetric) | Primary Amine | ~3350 - 3400 | |

| N-H Bend (scissoring) | Primary Amine | ~1580 - 1620 | |

| C=C Aromatic Stretch | Aromatic Ring | ~1450 - 1600 | Series of bands. |

| C-N Stretch | Aromatic Amine | ~1250 - 1350 | |

| C-F Stretch | Aryl Fluoride | ~1000 - 1360 | Strong, characteristic absorption in IR. |

| C-Cl Stretch | Aryl Chloride | ~600 - 800 |

Analysis of Molecular Conformations and Intermolecular Interactions

In similar halogenated and aminated organic molecules, it is common to observe N-H···N or N-H···F hydrogen bonds, which can lead to the formation of complex supramolecular structures like chains or sheets. nih.gov The analysis of these interactions provides insights into the stability and properties of the crystalline material.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition and structural verification of this compound.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. The theoretical exact mass of this compound (C7H7Cl2FN2) can be calculated and compared with the experimentally determined value to confirm its composition with a high degree of confidence.

Table 1: Theoretical and Experimental Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C7H7Cl2FN2 |

| Theoretical Exact Mass | Data not available |

| Experimentally Determined Mass | Data not available |

In addition to accurate mass determination, the fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. By analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be deduced, confirming the positions of the amino, chloro, and fluoro substituents on the benzylamine core.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]+ with minimal fragmentation. This allows for the clear identification of the molecular weight of the compound. ESI-MS is particularly useful for confirming the presence of the target molecule in a sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.

A single crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline state. Furthermore, for chiral derivatives, this technique can be used to determine the absolute configuration of the stereocenters. The crystal structure would also definitively map out the network of intermolecular interactions, such as hydrogen bonds and halogen bonds, that govern the crystal packing. samipubco.comaalto.fi

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

Analysis of Crystal Packing and Supramolecular Assembly

The solid-state architecture of crystalline materials, including derivatives of this compound, is dictated by the intricate interplay of intermolecular forces that guide the self-assembly of individual molecules into a highly ordered three-dimensional lattice. The analysis of crystal packing focuses on understanding how these molecules arrange themselves to maximize packing efficiency and thermodynamic stability. This is largely governed by the principles of close packing, where molecules orient to minimize void space.

In the absence of strong, directional forces like classical hydrogen bonds, the crystal packing of halogenated aromatic compounds is often dominated by weaker interactions such as van der Waals forces, dipole-dipole interactions, and halogen bonds. The presence of multiple halogen substituents (chlorine and fluorine) on the benzylamine ring would significantly influence the supramolecular assembly. These halogen atoms can participate in various non-covalent interactions, including halogen-halogen contacts and halogen-π interactions, which can lead to the formation of distinct supramolecular synthons—structural motifs defined by intermolecular interactions.

Computational and Theoretical Chemistry of 2 Amino 3,5 Dichloro 6 Fluorobenzylamine

Computational Modeling of Reaction Mechanisms

Prediction of Reaction Pathways and Regioselectivity

Computational and theoretical chemistry provides powerful tools for predicting the reactivity of complex organic molecules like 2-Amino-3,5-dichloro-6-fluorobenzylamine. In the absence of direct experimental or computational studies on this specific molecule, predictions regarding its reaction pathways and regioselectivity can be inferred from theoretical investigations of structurally similar compounds. The reactivity of this compound is primarily dictated by the interplay of its functional groups: the activating amino group, the deactivating and ortho-, para-directing chloro and fluoro groups, and the benzylamine (B48309) moiety. Key reaction types for which predictions can be made include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed C-H activation.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound contains a strongly activating amino group and deactivating halogen substituents. The amino group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. However, in this molecule, both ortho positions (C2 and C6) and the para position (C4) are already substituted. This leaves the C4 position, bearing a hydrogen atom, as the only available site for substitution.

Computational studies on the chlorination of aniline (B41778), catalyzed by aluminum chloride, have been performed using Density Functional Theory (DFT). These studies indicate that the reaction proceeds through a traditional Wheland intermediate, and the stability of this intermediate dictates the regioselectivity. For aniline itself, the para-substituted product is generally favored. In the case of this compound, the powerful directing effect of the amino group, combined with the substitution pattern, strongly suggests that any electrophilic attack would occur at the C4 position.

Theoretical calculations on the nitration of aniline derivatives also support the directing effect of the amino group. While steric hindrance from bulky protecting groups on the nitrogen can influence the ortho/para ratio, the inherent electronic effect of the amino group favors substitution at these positions. ulisboa.pt

Nucleophilic Aromatic Substitution (SNA)

The benzene (B151609) ring is substituted with three electron-withdrawing halogen atoms (two chloro, one fluoro), which can make the ring susceptible to nucleophilic aromatic substitution (SNA), a pathway typically viable for electron-deficient aromatic systems. The fluorine atom, being the most electronegative, generally increases the susceptibility of the ring to nucleophilic attack.

Computational studies on polyfluoroarenes have shown that SNA reactions are feasible and that the regioselectivity is governed by the electron density at the reactive carbons and steric factors. nih.gov For instance, in octafluorotoluene, nucleophilic attack occurs preferentially at the para position relative to the trifluoromethyl group. nih.gov In this compound, the positions occupied by the chlorine and fluorine atoms are potential sites for nucleophilic attack. Predicting the most likely site of substitution would require detailed computational analysis of the transition states for nucleophilic attack at each position, considering the electronic influence of the amino and benzylamine groups. The amino group, being electron-donating, would generally disfavor nucleophilic attack on the ring. However, the cumulative electron-withdrawing effect of the three halogens might still permit such reactions under certain conditions.

Palladium-Catalyzed C-H Bond Activation

The benzylamine moiety introduces the possibility of directed C-H bond activation, a common strategy in modern organic synthesis. Computational and experimental studies on the cyclopalladation of N,N-dimethyl-fluoro-benzyl amines have shown that palladium catalysts can activate C-H bonds ortho to the directing amino group. nih.govnih.govacs.org

These studies, utilizing DFT, have elucidated the mechanisms of C-H activation by both mononuclear and binuclear palladium species. rsc.org The regioselectivity of these reactions (i.e., which C-H bond is activated) is subtly influenced by factors such as the position of other substituents on the ring (like fluorine), the nature of the palladium precursor (e.g., Pd(OAc)₂ vs. palladium chloride salts), and the reaction solvent. nih.govacs.orgresearchgate.net For fluorinated benzylamines, cyclopalladation can occur either ortho or para to the fluorine substituent, with the outcome depending on the specific reaction conditions. nih.govresearchgate.net For this compound, it can be predicted that a suitable palladium catalyst could direct the activation of the C-H bond at the C2 position, ortho to the benzylamine group's attachment point, leading to the formation of a palladacycle.

The following table summarizes the predicted regioselectivity for different reaction types based on computational studies of analogous systems.

| Reaction Type | Predicted Reactive Site(s) | Basis for Prediction (Analogous System) | Computational Method | Reference |

| Electrophilic Aromatic Substitution | C4 | Chlorination and nitration of aniline | Density Functional Theory (DFT) | ulisboa.ptresearchgate.net |

| Nucleophilic Aromatic Substitution | C3, C5, or C6 (Halogen-bearing carbons) | SNAr on polyfluoroarenes | Not specified in abstract | nih.gov |

| Pd-Catalyzed C-H Activation | C2 (ortho to benzylamine) | Cyclopalladation of fluorinated benzylamines | Density Functional Theory (DFT) | nih.govnih.govacs.orgresearchgate.net |

Chemical Reactivity and Derivatization Strategies for Advanced Chemical Synthesis

Reactions at the Primary Amino Group

The primary amino group in 2-Amino-3,5-dichloro-6-fluorobenzylamine is a key site for nucleophilic reactions, facilitating the formation of a variety of derivatives through acylation, amidation, and condensation reactions.

The primary amino group of this compound can readily undergo acylation and amidation reactions with a variety of acylating agents. These reactions are fundamental in organic synthesis for the formation of stable amide bonds.

Acylation can be achieved using acyl chlorides or acid anhydrides. For instance, the reaction with chloroacetyl chloride in the presence of a base would yield the corresponding N-substituted chloroacetamide derivative. This transformation is a common strategy in the synthesis of various biologically active compounds masterorganicchemistry.com. Similarly, reaction with acetic anhydride would lead to the formation of the corresponding acetamide. The general procedure for the acylation of an aromatic amine involves dissolving the amine in a suitable solvent and adding the acylating agent, often in the presence of a base to neutralize the acid byproduct nih.gov.

Direct amidation with carboxylic acids is also a viable strategy, typically requiring the use of coupling agents to activate the carboxylic acid. Reagents such as (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of both aliphatic and aromatic carboxylic acids with various amines under mild conditions ijrar.org.

| Reactant | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3-Chloro-4-fluoro aniline (B41778) | Acetic acid | N-(3-Chloro-4-fluorophenyl)acetamide | Reflux for 4 hours | nih.gov |

| Aqueous Amine Solution | Chloroacetyl chloride | 2-chloro-N-Alkyl or Aryl acetamide | Stirred overnight, precipitate collected in ice-cold water | masterorganicchemistry.com |

| Carboxylic Acids | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Amides | Mild conditions | ijrar.org |

The primary amino group of this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid or base, or promoted by heat, and involves the elimination of a water molecule researchgate.net. The formation of the C=N double bond is a reversible process, and to drive the reaction to completion, the removal of water is often necessary researchgate.net.

A general method for the synthesis of Schiff bases involves the reaction of an amine with an aromatic aldehyde nih.govresearchgate.net. For example, the condensation of 4,6-difluoro-2-amino benzothiazole with various aromatic aldehydes has been reported to proceed in methanol with a catalytic amount of glacial acetic acid under reflux conditions ijpbs.com. It is expected that this compound would react similarly with a range of aromatic and aliphatic aldehydes and ketones to yield the corresponding Schiff bases. These compounds are of significant interest in coordination chemistry and have a wide range of biological activities ijpbs.comsciencepublishinggroup.com.

| Amine Reactant | Carbonyl Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 4,6-difluoro-2-amino benzothiazole | 3,4-dimethoxy benzaldehyde | N-(3,4-dimethoxybenzylidene)-4,6-difluoro benzothiazole-2-amine | Methanol, catalytic glacial acetic acid, reflux 30-40˚C for 5-7 hours | ijpbs.com |

| Primary Amines | Aldehydes or Ketones | Schiff Bases (-HC=N-) | Acid/base catalysis or heat | researchgate.net |

| Aromatic Amines | 3-dimethylaminoacrolein | p-aminocinnamic aldehydes | POCl3 in chloroform at -20–0 °C | mdpi.com |

The primary amino group of this compound can act as a nucleophile in a variety of substitution and condensation reactions. For example, it can participate in the ring-opening of epoxides to form β-amino alcohols . This reaction, often referred to as aminolysis of epoxides, is a valuable method for the synthesis of these important bifunctional molecules. The reaction typically proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide ring beilstein-journals.org. Various catalysts, including indium tribromide and heteropoly acids, have been employed to promote this transformation under mild conditions .

Another example of a nucleophilic substitution reaction is the alkylation of the amino group with alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and poly-alkylated products.

Reactions Involving the Halogenated Aromatic Nucleus

The reactivity of the aromatic ring in this compound is influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents. This allows for both electrophilic and nucleophilic aromatic substitution reactions, leading to further functionalization of the core structure.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In this compound, the directing effects of the substituents play a crucial role in determining the position of the incoming electrophile. The amino group (-NH₂) is a strong activating group and an ortho-, para-director byjus.com. Conversely, the halogen atoms (Cl and F) are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance byjus.com.

Given the substitution pattern, the position for electrophilic attack is the C4 position, which is para to the amino group and ortho to a chlorine atom.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid masterorganicchemistry.comorganicchemistrytutor.com. The highly reactive electrophile is the nitronium ion (NO₂⁺) masterorganicchemistry.com. The reaction temperature is often controlled to prevent multiple substitutions youtube.com.

Halogenation: The introduction of another halogen atom (e.g., Br or Cl) can be accomplished using a halogen in the presence of a Lewis acid catalyst. However, the high activation of the ring by the amino group can sometimes lead to polyhalogenation byjus.com. Regioselective ortho-halogenation of N-aryl amides has been achieved through methods like oxidative halodeboronation, which can offer better control over the position of the incoming halogen nih.govrsc.org.

The regioselectivity of these reactions can be complex due to the presence of multiple directing groups. The powerful activating and directing effect of the amino group is likely to dominate, favoring substitution at the position para to it.

| Reaction | Reagents | Electrophile | Typical Outcome on Activated Rings | Reference |

|---|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | Introduction of a nitro group, often at ortho and para positions to activating groups. | masterorganicchemistry.comorganicchemistrytutor.com |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Br⁺ or Cl⁺ (Halonium ion) | Introduction of a halogen atom, often at ortho and para positions to activating groups. Can lead to polysubstitution. | byjus.com |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group tandfonline.compressbooks.publibretexts.org. In this compound, the amino group is electron-donating, which generally disfavors SNAr. However, the presence of multiple halogens can still render the ring susceptible to attack by strong nucleophiles under certain conditions.

The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. Therefore, the fluorine atom at the C6 position would be the most likely site for nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex pressbooks.publibretexts.org.

Potential nucleophiles for SNAr reactions on this substrate could include:

Alkoxides: Reaction with sodium methoxide (NaOMe), for example, could potentially replace the fluorine atom with a methoxy group.

Amines: Various primary and secondary amines can act as nucleophiles, leading to the formation of N-aryl derivatives tandfonline.commdpi.com.

Thiols: Thiolates are effective nucleophiles in SNAr reactions and can be used to introduce sulfur-containing functionalities nih.gov.

The feasibility and regioselectivity of SNAr reactions on this compound would depend on the specific nucleophile and reaction conditions employed. The presence of the electron-donating amino group would likely necessitate more forcing conditions compared to aromatic rings activated by strong electron-withdrawing groups.

| Substrate Type | Nucleophile | Product Type | Key Requirement | Reference |

|---|---|---|---|---|

| Electron-deficient fluoroarenes | Amines | N-Aryl derivatives | Base-promoted (e.g., KOH/DMSO) | researchgate.netmdpi.com |

| Polyfluoroarenes | Phenothiazine | 10-phenylphenothiazine derivatives | Mild base (e.g., K₂CO₃) | nih.gov |

| Nitro-halo aromatic derivatives | Primary amines | N-(5-R-amino-2-nitrophenyl)acetamides | Electron-withdrawing group ortho/para to leaving group | tandfonline.com |

Cross-Coupling Reactions and Organometallic Transformations (e.g., Sonogashira reaction)

The chemical architecture of this compound, featuring two chlorine atoms on the aromatic ring, presents opportunities for various cross-coupling reactions, which are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly relevant transformation for the functionalization of such halogenated aromatic compounds.

While specific studies on the Sonogashira reaction involving this compound are not extensively documented in publicly available literature, the reactivity of structurally similar polyhalogenated aromatic compounds provides a strong basis for predicting its behavior. The reaction's success and regioselectivity are governed by the relative reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl. organic-chemistry.org For polychlorinated substrates, the electronic and steric environment of each chlorine atom becomes a critical determinant of reactivity.

In the case of this compound, the chlorine atom at the 3-position is flanked by an amino group and another chlorine atom, while the chlorine at the 5-position is situated between a chlorine and a fluorine atom. The electronic effects of the amino and fluoro groups, as well as the steric hindrance around each chlorine atom, would likely influence which of the two C-Cl bonds is more susceptible to oxidative addition to the palladium catalyst, a key step in the Sonogashira catalytic cycle. It is plausible that site-selective cross-coupling could be achieved by carefully controlling reaction conditions such as the choice of palladium catalyst, ligand, and solvent. bohrium.comescholarship.orgacs.org For instance, studies on other polyhalogenated arenes have demonstrated that the use of specific ligands can direct the coupling to a particular halogen substituent. bohrium.comescholarship.orgacs.org

Beyond the Sonogashira reaction, other organometallic transformations could also be envisaged for the derivatization of this compound. These include other palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings, which would allow for the introduction of a wide array of functional groups, further expanding the synthetic utility of this compound. The presence of the amino group also offers a handle for directing group-assisted C-H functionalization, a powerful strategy for regioselective modification of the aromatic ring.

Derivatization for Analytical Method Development

The development of robust and sensitive analytical methods for the detection and quantification of this compound often necessitates chemical derivatization. This process involves chemically modifying the analyte to enhance its physicochemical properties for a specific analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Synthesis of Labeled Derivatives for Enhanced Detection

For analyses employing fluorescence or UV-Vis detection, derivatization with a chromophoric or fluorophoric tag can significantly improve sensitivity and selectivity. The primary amino group of this compound is a prime target for such labeling reactions. A variety of fluorescent labeling reagents are commercially available for this purpose.

| Labeling Reagent | Reactive Group | Detection Method | Potential Advantages |

| Dansyl Chloride | Primary and Secondary Amines | Fluorescence | Well-established reagent, stable derivatives. |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Primary and Secondary Amines | Fluorescence | High reactivity, forms intensely fluorescent products. |

| o-Phthalaldehyde (OPA) | Primary Amines (in the presence of a thiol) | Fluorescence | Rapid reaction, forms highly fluorescent isoindole products. researchgate.net |

The synthesis of these derivatives typically involves a straightforward reaction between this compound and the labeling reagent under mild conditions. The resulting labeled product can then be readily detected at low concentrations, facilitating trace analysis in complex matrices.

Isotopically labeled derivatives of this compound can also be synthesized to serve as internal standards in quantitative mass spectrometry-based assays. This involves incorporating stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the molecule. The synthesis of such labeled compounds would likely follow a similar synthetic route as the unlabeled compound, but starting from isotopically enriched precursors.

Chromatographic Behavior Modification through Derivatization

Derivatization can also be employed to modify the chromatographic behavior of this compound, improving peak shape, resolution, and retention. For gas chromatography, which requires volatile and thermally stable analytes, the polar amino group of the target compound can be derivatized to a less polar functional group.

Common derivatization strategies for GC analysis of amines include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (TMS) derivative.

Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable amide derivative. jfda-online.com

For HPLC analysis, derivatization can be used to increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns. For instance, reaction with benzoyl chloride would introduce a non-polar benzoyl group, enhancing its interaction with the stationary phase. nih.govchromatographyonline.com The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction, which is crucial for accurate and reliable analytical results. jfda-online.com The separation of halogenated isomers can be particularly challenging, and derivatization can aid in achieving the necessary resolution. nih.govresearchgate.net

Exploration of Novel Reaction Pathways and Selectivity

The unique substitution pattern of this compound, featuring an amino group, a fluorobenzyl moiety, and two chlorine atoms, opens avenues for the exploration of novel reaction pathways and the study of reaction selectivity. The interplay of electronic and steric effects of these substituents can lead to interesting and potentially useful chemical transformations.

The development of novel synthetic routes is a cornerstone of medicinal chemistry and can lead to the discovery of new therapeutic agents. For instance, the amino group can be transformed into a wide range of other functionalities. Diazotization of the amino group, followed by Sandmeyer or related reactions, could be a pathway to introduce other substituents at the 2-position, although the stability of the diazonium salt would be a critical factor.

Furthermore, the benzylamine (B48309) moiety itself can participate in various reactions. For example, it can be N-alkylated or N-arylated to introduce further diversity. The synthesis of dihydroquinazolines from 2-aminobenzylamine derivatives highlights the potential for this compound to be a building block in the synthesis of heterocyclic systems. beilstein-journals.orgresearchgate.net

The selective functionalization of one of the two chlorine atoms is a significant challenge and an area ripe for exploration. As discussed in the context of cross-coupling reactions, achieving high regioselectivity would be a valuable synthetic tool. This could potentially be achieved through the use of specifically designed catalysts or by leveraging the directing effects of the neighboring amino or fluoro groups. Research into the site-selective cross-coupling of polyhalogenated arenes is an active area, with strategies involving ligand control, solvent effects, and even photochemical methods being investigated. bohrium.comescholarship.orgacs.org

The exploration of these and other novel reaction pathways will not only expand the chemical space accessible from this compound but also contribute to a deeper understanding of the fundamental principles of chemical reactivity and selectivity in complex organic molecules.

2 Amino 3,5 Dichloro 6 Fluorobenzylamine As a Versatile Building Block in Complex Organic Synthesis

Incorporation into Polycyclic and Heterocyclic Ring Systems

The inherent reactivity of the ortho-amino benzylamine (B48309) structure makes 2-amino-3,5-dichloro-6-fluorobenzylamine an excellent precursor for the synthesis of various fused heterocyclic systems. This is largely due to the respective nucleophilicities of the aromatic amine and the benzylic amine, which can be selectively targeted in cyclization reactions.

One of the most prominent applications of 2-aminobenzylamine derivatives is in the synthesis of quinazolines and their dihydro counterparts. beilstein-journals.orgrsc.orgnih.gov These scaffolds are of significant pharmacological interest. The reaction of this compound with various carbonyl compounds, such as aldehydes or ketones, can lead to the formation of dihydroquinazolines. Subsequent oxidation can then yield the fully aromatic quinazoline (B50416) ring system. The reaction typically proceeds through the initial formation of a Schiff base with the more nucleophilic benzylamine, followed by an intramolecular cyclization and dehydration. The presence of the halogen substituents on the benzene (B151609) ring is expected to influence the electronic properties and, consequently, the biological activity of the resulting heterocyclic products.

Similarly, this benzylamine derivative can serve as a key starting material for the synthesis of benzodiazepines, another class of privileged structures in medicinal chemistry. znaturforsch.commdpi.com Condensation with appropriate diketones or their equivalents would facilitate the formation of the seven-membered diazepine (B8756704) ring fused to the polyhalogenated benzene ring. The specific reaction conditions can be tailored to favor the desired cyclization pathway.

The following table summarizes potential heterocyclic systems that can be synthesized from this compound:

| Starting Material | Reagent | Resulting Heterocycle |

| This compound | Aldehyde/Ketone | Dihydroquinazoline |

| This compound | α-Keto Acid | Quinazoline rsc.org |

| This compound | 1,3-Diketone | Benzodiazepine znaturforsch.com |

Stereoselective Synthesis of Chiral Compounds Utilizing the Benzylamine Moiety

The benzylamine functional group within this compound provides a handle for the introduction of chirality and the stereoselective synthesis of complex molecules. This can be achieved through its use as a chiral auxiliary or as a substrate in asymmetric transformations. google.comnumberanalytics.comnumberanalytics.comosi.lvwikipedia.org

When resolved into its individual enantiomers, this compound can act as a chiral auxiliary. numberanalytics.comnumberanalytics.comosi.lvwikipedia.org By temporarily attaching this chiral moiety to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction. For instance, the formation of an amide bond with a carboxylic acid, followed by an α-alkylation, would likely proceed with high diastereoselectivity due to the steric hindrance imposed by the chiral benzylamine auxiliary. Subsequent cleavage of the auxiliary would then yield the enantiomerically enriched product.

Furthermore, the amino group of the benzylamine can be transformed into a chiral directing group for asymmetric C-H activation or other metal-catalyzed reactions. chu-lab.org This approach allows for the stereoselective functionalization of positions in proximity to the amine, leading to the synthesis of a wide array of chiral molecules. The electronic nature of the polyhalogenated aromatic ring can influence the coordination of the metal catalyst and, therefore, the efficiency and selectivity of the asymmetric transformation.

Key strategies for stereoselective synthesis include:

Use as a Chiral Auxiliary: Directing stereoselective alkylation or addition reactions. google.comnumberanalytics.comnumberanalytics.comosi.lvwikipedia.org

Asymmetric Catalysis: The benzylamine moiety can be part of a chiral ligand for transition metal catalysts.

Diastereoselective Reactions: Formation of diastereomeric intermediates that can be separated chromatographically.

Facilitating the Construction of Diverse Chemical Libraries for Research Purposes

Combinatorial chemistry and high-throughput screening have become indispensable tools in modern drug discovery. The synthesis of large and diverse chemical libraries is central to these efforts. nih.govnih.gov this compound is an ideal scaffold for the construction of such libraries due to its multiple points of diversification.

Through solid-phase organic synthesis, the benzylamine can be anchored to a resin support. nih.gov The aromatic amine can then be functionalized through a variety of reactions, such as acylation, sulfonylation, or arylation. Subsequently, the benzylamine nitrogen can be further elaborated. This multi-step synthetic sequence allows for the generation of a large number of distinct compounds from a single starting material. The halogen atoms on the aromatic ring also provide potential sites for further modification through cross-coupling reactions, although this is generally more challenging.

The diversity of a chemical library based on this scaffold can be generated by varying the building blocks at each stage of the synthesis. For example, a library of amides can be created by reacting the aromatic amine with a diverse set of carboxylic acids. This approach enables the rapid exploration of a large chemical space, increasing the probability of identifying compounds with desired biological activities.

| Diversification Point | Potential Reactions | Resulting Functional Group |

| Aromatic Amine | Acylation, Sulfonylation | Amide, Sulfonamide |

| Benzylamine | Reductive Amination | Secondary/Tertiary Amine |

| Aromatic Halogens | Cross-Coupling (e.g., Suzuki, Sonogashira) | Aryl, Alkynyl Substitution |

Development of Methodologies for Introducing Polyhalogenated Aromatic Amine Fragments into Target Structures

The introduction of polyhalogenated aromatic amine moieties is a common strategy in the design of bioactive molecules. This compound can be utilized in the development and optimization of synthetic methodologies for achieving this transformation.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of C-N bonds. organic-chemistry.orgwikipedia.orglibretexts.orgrug.nlacsgcipr.org In this context, the aromatic amine of this compound can be coupled with a variety of aryl or heteroaryl halides and triflates. The development of catalyst systems that are effective for the coupling of such electronically modified anilines is an active area of research. The steric hindrance and electronic properties of the substituents on the aniline (B41778) can significantly impact the efficiency of the coupling reaction.

The Ullmann condensation is another classical method for the formation of C-N bonds, which has seen a resurgence with the development of modern ligand systems. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction can be employed to couple the aromatic amine of our target molecule with aryl halides, often under milder conditions than traditional Ullmann reactions.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be a viable strategy, particularly if the aromatic ring to which the amine is being attached is sufficiently electron-deficient. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The fluorine atom in this compound is a good leaving group in SNAr reactions, suggesting that the compound itself could be a substrate for the introduction of other nucleophiles, although the primary focus here is on the amine's reactivity.

The following table outlines key methodologies for C-N bond formation:

| Reaction Name | Metal Catalyst | Typical Coupling Partners |

| Buchwald-Hartwig Amination | Palladium organic-chemistry.orgwikipedia.orglibretexts.orgrug.nlacsgcipr.org | Aryl halides/triflates |

| Ullmann Condensation | Copper wikipedia.orgorganic-chemistry.org | Aryl halides |

| Nucleophilic Aromatic Substitution | (Not applicable) | Electron-deficient aryl halides wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org |

Future Research Directions and Challenges in the Chemistry of 2 Amino 3,5 Dichloro 6 Fluorobenzylamine

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign synthetic routes to 2-Amino-3,5-dichloro-6-fluorobenzylamine is paramount for its potential large-scale application. Traditional multi-step syntheses of complex amines often involve hazardous reagents, significant waste generation, and high energy consumption. Future research will need to focus on green chemistry principles to mitigate these issues.

Key areas of investigation include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve exploring novel cyclization or rearrangement reactions that avoid the use of protecting groups and minimize the formation of byproducts.

Use of Renewable Feedstocks: Investigating the possibility of deriving starting materials from biomass or other renewable sources, moving away from petrochemical-based precursors.

Solvent Minimization and Replacement: Developing solvent-free reaction conditions or utilizing greener solvents such as water, supercritical fluids, or ionic liquids. Research into "on-water" synthesis, where reactions are accelerated at the oil-water interface, could offer a promising avenue. organic-chemistry.org

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasonication to accelerate reactions and reduce energy consumption compared to conventional heating methods.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevention | Design syntheses to avoid waste generation. |

| Atom Economy | Maximize incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity. |

| Designing Safer Chemicals | Design chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances. |

| Design for Energy Efficiency | Minimize energy requirements of chemical processes. |

| Use of Renewable Feedstocks | Utilize renewable raw material feedstocks whenever practicable. |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization. |

| Catalysis | Utilize catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Design chemical products so they break down into innocuous degradation products. |

| Real-time analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring and control. |

| Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Catalytic Transformations and Biocatalysis for Enhanced Selectivity

Catalysis, including biocatalysis, offers powerful tools for achieving high selectivity and efficiency in the synthesis and functionalization of complex molecules like this compound.

Catalytic Transformations:

Future research should explore a range of catalytic systems to functionalize the aromatic ring and the benzylamine (B48309) moiety. This includes:

Cross-Coupling Reactions: Utilizing palladium, copper, or nickel catalysts to introduce new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. This could enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

C-H Activation: Developing methods for the direct functionalization of the C-H bonds of the aromatic ring or the benzylic position, which would represent a highly atom-economical approach to creating new derivatives. thieme-connect.com

Asymmetric Catalysis: For reactions involving the amine group or the benzylic position, the development of chiral catalysts to control stereochemistry will be crucial for potential pharmaceutical applications.

Biocatalysis:

The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. mdpi.com For this compound, biocatalysis could be particularly impactful:

Enzymatic Synthesis: Exploring the use of enzymes like transaminases or imine reductases for the stereoselective synthesis of the chiral amine itself or its derivatives. acs.orgnih.govworktribe.com Protein engineering and directed evolution can be used to tailor enzymes for this specific substrate. nih.gov

Biocatalytic Fluorination: Investigating the potential of fluorinase enzymes for the selective introduction of fluorine atoms in related precursors, offering a green alternative to traditional fluorination methods. numberanalytics.comnumberanalytics.com

Enzymatic Derivatization: Using enzymes such as lipases or proteases to selectively acylate or deacylate the amino group, providing a mild method for protecting group manipulation or the synthesis of amide derivatives.

Advanced Analytical Techniques for Trace Analysis and Reaction Monitoring

The development of sensitive and selective analytical methods is crucial for both process control during synthesis and for the detection of this compound and its metabolites or degradation products in various matrices.

Future research in this area should focus on:

Chromatographic Methods: Developing optimized high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with mass spectrometry (MS) for the separation and quantification of the target compound and related impurities. chromatographyonline.com Techniques like comprehensive two-dimensional gas chromatography (GCxGC) could be employed for complex sample matrices. chemistry-matters.com

Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) to aid in the structural elucidation of unknown byproducts or metabolites.

Spectroscopic Techniques: Employing advanced NMR spectroscopy techniques for unambiguous structure determination and for studying intermolecular interactions.

In-situ Reaction Monitoring: Implementing real-time analytical techniques, such as process analytical technology (PAT), to monitor reaction progress, identify intermediates, and optimize reaction conditions for improved yield and purity. numberanalytics.com

Trace Analysis: Developing methods for the extraction, pre-concentration, and analysis of trace levels of the compound in environmental or biological samples, which is essential for assessing its environmental fate and potential biological impact. ub.edunih.gov

Deepening Theoretical Understanding of Reactivity and Structure-Property Relationships

Computational chemistry provides a powerful lens through which to understand the intrinsic properties of this compound and to predict its reactivity.

Future theoretical studies should aim to:

Elucidate Electronic Structure: Employing quantum chemical calculations, such as density functional theory (DFT), to understand the influence of the diverse substituents on the electron distribution, aromaticity, and reactivity of the molecule. numberanalytics.comnih.gov This can help in predicting the most likely sites for electrophilic and nucleophilic attack.

Model Reaction Mechanisms: Using computational modeling to investigate the mechanisms of potential synthetic transformations, which can aid in the design of more efficient catalytic systems and the prediction of reaction outcomes.

Predict Physicochemical Properties: Calculating key properties such as pKa, lipophilicity, and spectral characteristics to guide experimental work and to predict the behavior of the molecule in different environments.

Structure-Activity Relationship (SAR) Studies: If the compound shows biological activity, computational methods can be used to build quantitative structure-activity relationship (QSAR) models to guide the design of more potent and selective analogs. researchgate.netuni-bonn.denih.gov

Exploration of New Chemical Transformations for Diverse Applications in Research and Industry

The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel compounds with potential applications in various fields.

Future research should focus on exploring new chemical transformations to unlock this potential:

Synthesis of Heterocycles: Utilizing the amine and aromatic functionalities as handles for the construction of novel heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.

Derivatization of the Amino Group: Exploring a wide range of reactions at the primary amine, such as N-alkylation, N-arylation, and sulfonylation, to create a diverse set of derivatives for screening in various applications.

Polymer Chemistry: Investigating the potential of this compound as a monomer for the synthesis of novel polymers with unique properties, such as thermal stability or flame retardancy, conferred by the halogen substituents.

Medicinal and Agrochemical Chemistry: Systematically exploring the biological activity of the parent compound and its derivatives. The presence of halogens can significantly influence a molecule's metabolic stability and membrane permeability, making this a promising area for discovery.

| Research Area | Potential Applications |

| Heterocycle Synthesis | Pharmaceuticals, Organic Light-Emitting Diodes (OLEDs), Dyes |

| Amino Group Derivatization | Ligands for catalysis, Pharmaceutical intermediates, Material science precursors |

| Polymer Chemistry | High-performance polymers, Flame retardant materials |

| Medicinal Chemistry | Drug discovery (e.g., oncology, neurology) |

| Agrochemical Chemistry | Development of new herbicides, fungicides, or insecticides |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3,5-dichloro-6-fluorobenzylamine, and how do halogen substituents influence reaction pathways?

- Methodological Answer: The synthesis typically involves halogen-directed aromatic substitution or reductive amination. For example, fluorination at the 6-position may require anhydrous conditions due to fluorine's high electronegativity, while chlorination at the 3,5-positions can be achieved via electrophilic substitution using Cl₂/FeCl₃. Reductive amination of the corresponding aldehyde intermediate (e.g., using NaBH₄ or H₂/Pd) is critical for introducing the benzylamine group. Reactivity trends should be validated using NMR and LC-MS to track intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of halogenated benzylamines?

- Methodological Answer:

- ¹H/¹³C NMR : Fluorine and chlorine substituents cause distinct splitting patterns and chemical shifts. For instance, ¹⁹F NMR can resolve the 6-fluoro position, while ³⁵Cl/³⁷Cl isotopic splitting in MS helps confirm chlorine positions.

- IR Spectroscopy : NH₂ stretching (~3300–3500 cm⁻¹) and C-F/C-Cl vibrations (1050–1250 cm⁻¹) provide functional group confirmation.

- High-Resolution MS : Precise mass measurements differentiate isomers by exact mass (e.g., C₇H₆Cl₂FN₂ vs. C₇H₆ClF₂N₂) .

Q. What protocols ensure the compound's stability during storage and handling?

- Methodological Answer: Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. Store under inert atmospheres (argon) at –20°C to prevent oxidation. Periodic HPLC purity checks (e.g., C18 column, acetonitrile/water mobile phase) monitor degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and packing motifs. Challenges include managing heavy-atom (Cl/F) effects and twinning. High-resolution data (≤1.0 Å) improve accuracy, while Hirshfeld surface analysis visualizes intermolecular interactions (e.g., H-bonding between NH₂ and Cl/F) .

Q. How do computational methods (DFT, MD) predict the compound's reactivity in catalytic systems?

- Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in solvent models (e.g., water/DMSO) assess solvation effects on reaction pathways. For example, fluorination at the 6-position may lower LUMO energy, enhancing electrophilic attack. Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions in thermal decomposition data across different experimental setups?

- Methodological Answer: Cross-validate DSC results with adiabatic calorimetry (e.g., C80 microcalorimeter) to account for heating-rate artifacts. Use the Friedman isoconversional method to model activation energy (Eₐ) variability. For instance, discrepancies in Eₐ values (e.g., 120–150 kJ/mol) may arise from competing decomposition pathways, requiring multi-step kinetic analysis .

Q. What mechanistic insights explain the compound's acute toxicity in cellular assays?

- Methodological Answer: In vitro assays (e.g., MTT or LDH release) quantify cytotoxicity in mammalian cell lines (e.g., HepG2). ROS detection (DCFH-DA probe) and mitochondrial membrane potential (JC-1 staining) identify oxidative stress pathways. Compare with structural analogs (e.g., 3,5-dichloro-4-fluoro derivatives) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.